N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 3-bromo-4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the sulfonamide moiety.
Reduction: Reduction reactions can target the nitro group if present in derivatives of this compound.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of sulfonamide derivatives on various biological pathways and organisms.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death. The bromo and fluoro substituents enhance the compound’s binding affinity to the enzyme, making it more effective .
Comparison with Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 5-bromo-N-[[3-(4-fluorophenyl)-1-phenyl-4-pyrazolyl]methylideneamino]-2
Uniqueness: N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide stands out due to its unique combination of bromo and fluoro substituents, which enhance its chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGAKFFSWDHSBY-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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